![molecular formula C28H33N7O3 B1230614 2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)
2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 3198732 is a member of acetamides and an anilide. It has a role as an anticoronaviral agent.
Wissenschaftliche Forschungsanwendungen
Ultraviolet Light Absorber
The compound is used as an ultraviolet light (UV) absorber, particularly in plastics and polymeric substances, to prevent light-induced degradation. In vitro experiments with human liver microsomes have been performed to understand its oxidative phase I metabolites, revealing the oxidation of alkyl side chains but no metabolic transformations at the benzotriazole moiety (Denghel, Leibold, & Göen, 2019).
Synthesis and Characterization in Crystal Structures
The compound is involved in the synthesis of novel compounds with potential applications in crystallography and computational studies. For instance, its derivatives have been synthesized and characterized by single crystal X-ray diffraction, compared with theoretical parameters calculated through density functional theory (DFT) (Sebhaoui et al., 2020).
Antitumor Activity
Derivatives of this compound have been evaluated for potential antitumor activity. In one study, compounds bearing different heterocyclic ring systems were synthesized and screened for their antitumor activity in vitro against human tumor cell lines, showing considerable activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Optically Active Derivatives
The compound has been used in the synthesis of optically active derivatives with potential applications in organic chemistry and pharmaceuticals. These derivatives have been synthesized and analyzed for their structural properties (Katritzky, He, & Wang, 2002).
Synthesis of Anticancer Agents
It's used in the synthesis of new derivatives, such as benzimidazole-thiazole derivatives, which have been tested for their anticancer activity. These compounds have shown promising activity against cancerous cell lines (Nofal et al., 2014).
Photovoltaic Efficiency Modeling
The compound and its analogs have been studied for their potential use in dye-sensitized solar cells (DSSCs). These studies include spectroscopic analysis, quantum mechanical studies, and modeling of photovoltaic efficiency (Mary et al., 2020).
Eigenschaften
Molekularformel |
C28H33N7O3 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C28H33N7O3/c1-6-28(3,4)30-27(38)26(24-12-9-17-33(24)5)35(21-15-13-20(14-16-21)29-19(2)36)25(37)18-34-23-11-8-7-10-22(23)31-32-34/h7-17,26H,6,18H2,1-5H3,(H,29,36)(H,30,38) |
InChI-Schlüssel |
BCIIGGMNYNWRQK-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NC(=O)C(C1=CC=CN1C)N(C2=CC=C(C=C2)NC(=O)C)C(=O)CN3C4=CC=CC=C4N=N3 |
Kanonische SMILES |
CCC(C)(C)NC(=O)C(C1=CC=CN1C)N(C2=CC=C(C=C2)NC(=O)C)C(=O)CN3C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




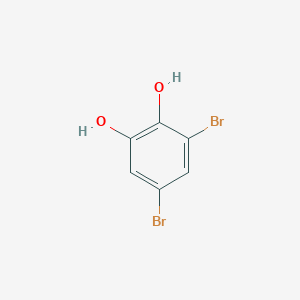
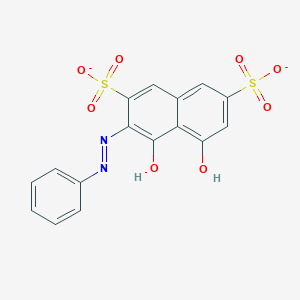
![3-(Acetyloxymethyl)-7-[[3-(4-chloro-3,5-dimethyl-1-pyrazolyl)-2-methyl-1-oxopropyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230537.png)
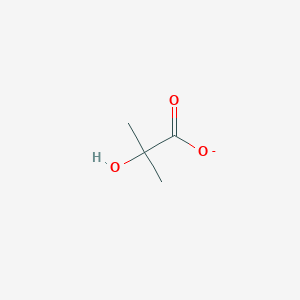
![7-[[2-[5-Cyclopropyl-3-(difluoromethyl)-1-pyrazolyl]-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230540.png)
![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230546.png)
![3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide](/img/structure/B1230548.png)
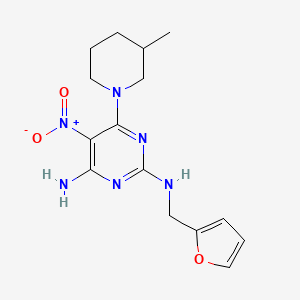
![5-Methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B1230550.png)
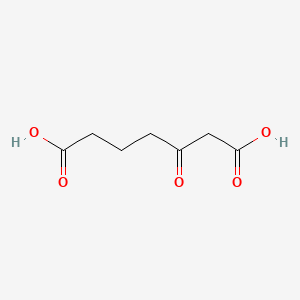

![2-[3-[(4-Chlorophenyl)methylidene]-6-methoxy-2-methylinden-1-yl]acetic acid](/img/structure/B1230554.png)
